

# Application Notes and Protocols for MF59 in Influenza Vaccine Research

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## Compound of Interest

Compound Name: MF-592

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## Introduction to MF59 Adjuvant

MF59® is an oil-in-water emulsion adjuvant used to enhance the immune response to influenza vaccines. It is composed of squalene, a natural organic compound, stabilized by the surfactants polysorbate 80 and sorbitan trioleate in a citrate buffer.[1] The inclusion of MF59 in influenza vaccine formulations has been shown to induce a more robust, broader, and longer-lasting immune response compared to non-adjuvanted vaccines.[2][3] This is particularly beneficial for populations with a less responsive immune system, such as the elderly and young children.[1][4] MF59 allows for antigen dose-sparing, a critical advantage in a pandemic situation, and enhances the production of cross-reactive antibodies that can offer protection against drifted influenza strains.[2][5]

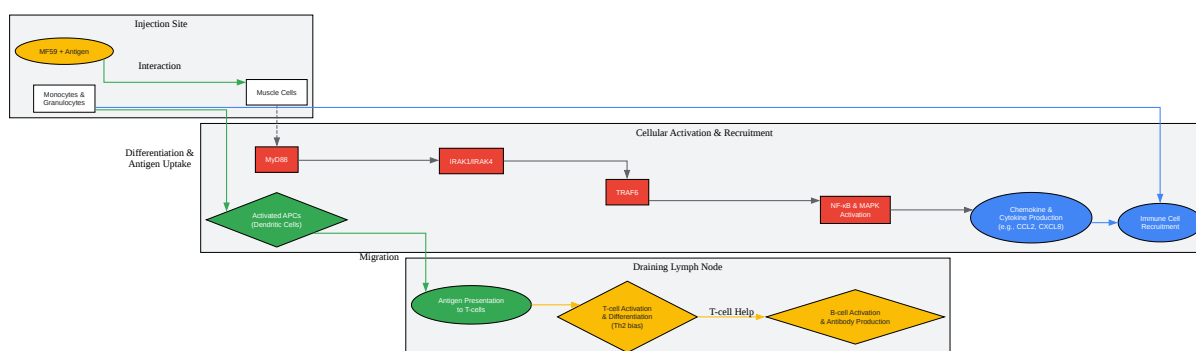
## Mechanism of Action

The adjuvant effect of MF59 is initiated by creating a local, transient inflammatory environment at the injection site. This leads to the recruitment and activation of immune cells, such as monocytes and granulocytes, which are crucial for initiating a potent adaptive immune response.[6][7] MF59 promotes the differentiation of monocytes into dendritic cells and enhances antigen uptake and presentation.[6][8]

The signaling cascade initiated by MF59 is independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[5] Instead, it relies on the adaptor protein MyD88.[5][6] This

MyD88-dependent pathway leads to the activation of downstream signaling molecules, including IRAK1, IRAK4, and TRAF6, which ultimately results in the activation of the transcription factors NF- $\kappa$ B and the MAPK signaling pathway.[9][10] This cascade stimulates the production of a range of chemokines and cytokines, driving the recruitment and activation of antigen-presenting cells (APCs) and shaping the subsequent T-cell and B-cell response.[5][11]

### Signaling Pathway of MF59 Adjuvant



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Caption: MF59 signaling pathway leading to enhanced immune response.

## Data Presentation

The use of MF59 as an adjuvant significantly enhances both humoral and cellular immune responses to influenza vaccination.

### Humoral Immune Response: Hemagglutination Inhibition (HAI) Titers

The HAI assay is a standard method for measuring functional antibodies against the influenza virus hemagglutinin protein. An HAI titer of  $\geq 1:40$  is generally considered to be associated with at least a 50% reduction in the risk of influenza infection.

Vaccine Formulation	Antigen Strain	Geometric Mean Titer (GMT) - Day 22 Post-Vaccination	Seroconversion Rate (%)	Seroprotection Rate (Titer $\geq 1:40$ ) (%)
TIV (Non-adjuvanted)	A/H1N1	55	45	70
aTIV (MF59-adjuvanted)	A/H1N1	131	75	95
TIV (Non-adjuvanted)	A/H3N2	80	50	78
aTIV (MF59-adjuvanted)	A/H3N2	166	80	98
TIV (Non-adjuvanted)	B Strain	30	35	55
aTIV (MF59-adjuvanted)	B Strain	48	60	80

Data are representative examples compiled from multiple studies and may vary based on the specific vaccine, study population, and circulating influenza strains.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Cellular Immune Response: ELISpot Assay

The ELISpot assay quantifies the number of antigen-specific, cytokine-secreting T-cells. It is a highly sensitive method for assessing the cellular immune response.

Vaccine Formulation	Stimulation	Mean Spot Forming Units (SFU) per 10 <sup>6</sup> PBMCs (IFN- $\gamma$ )	Fold Increase from Baseline
Placebo	FLU-v Peptides	5	1.0
Adjuvanted FLU-v	FLU-v Peptides	125 (Day 42)	25.0
Placebo	Inactivated H1N1	128	1.0
Adjuvanted FLU-v	Inactivated H1N1	310 (Day 42)	2.4
Placebo	Inactivated H3N2	268	1.0
Adjuvanted FLU-v	Inactivated H3N2	555 (Day 42)	2.1

Data adapted from a study on a broad-spectrum influenza vaccine (FLU-v) with an adjuvant. [\[14\]](#) The results demonstrate the enhanced T-cell response with an adjuvanted vaccine.

## Cellular Immune Response: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the multiparametric analysis of cytokine production by different T-cell subsets at the single-cell level.

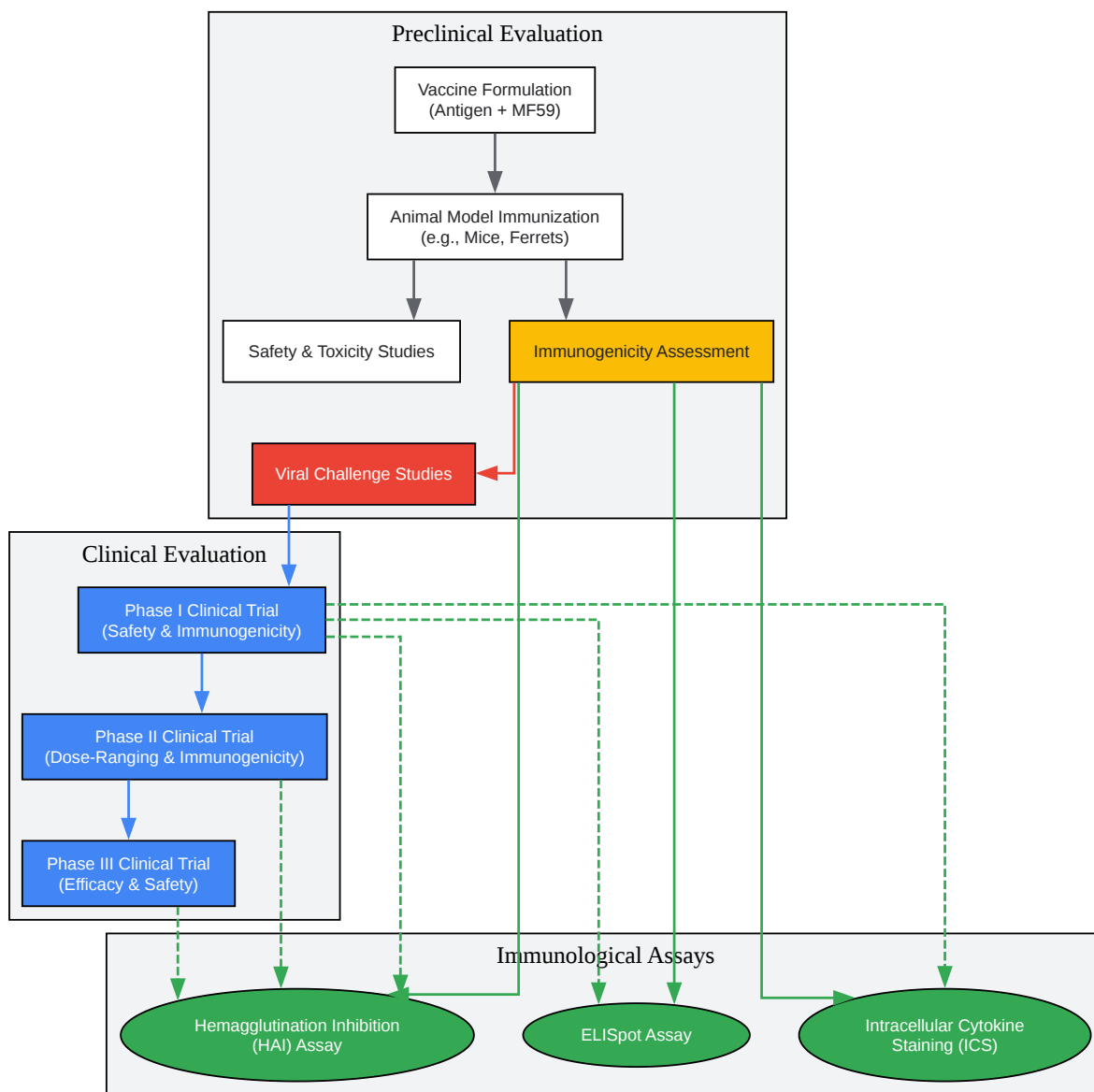
Vaccine Formulation	T-cell Subset	Cytokine Profile	Percentage of Responding Cells (Post-Vaccination)
TIV (Non-adjuvanted)	CD4+	IFN- $\gamma$ +	0.05%
aTIV (MF59-adjuvanted)	CD4+	IFN- $\gamma$ +	0.15%
TIV (Non-adjuvanted)	CD4+	TNF- $\alpha$ + and/or IL-2+	0.10%
aTIV (MF59-adjuvanted)	CD4+	TNF- $\alpha$ + and/or IL-2+	0.30%
TIV (Non-adjuvanted)	CD4+	Polyfunctional ( $\geq 2$ cytokines)	0.03%
aTIV (MF59-adjuvanted)	CD4+	Polyfunctional ( $\geq 2$ cytokines)	0.12%

Data are representative and compiled from studies showing MF59 enhances the frequency of vaccine-specific, multi-cytokine producing CD4+ T-cells.[\[13\]](#)[\[15\]](#)[\[16\]](#)

## Experimental Protocols

### Experimental Workflow for Adjuvanted Influenza Vaccine Evaluation

A typical preclinical and clinical workflow for evaluating an MF59-adjuvanted influenza vaccine involves several key stages, from initial formulation and characterization to in-depth immunological analysis.



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## References

- 1. [ema.europa.eu](http://ema.europa.eu) [[ema.europa.eu](http://ema.europa.eu)]
- 2. Similar humoral responses but distinct CD4+ T cell transcriptomic profiles in older adults elicited by MF59 adjuvanted and high dose influenza vaccines - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. MyD88: a central player in innate immune signaling - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 5. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. Toll-like receptor - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 8. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [[frontiersin.org](http://frontiersin.org)]
- 11. MyD88 Regulates LPS-induced NF- $\kappa$ B/MAPK Cytokines and Promotes Inflammation and Malignancy in Colorectal Cancer Cells | Cancer Genomics & Proteomics [[cgp.iiarjournals.org](http://cgp.iiarjournals.org)]
- 12. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 13. [academic.oup.com](http://academic.oup.com) [[academic.oup.com](http://academic.oup.com)]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [[frontiersin.org](http://frontiersin.org)]
- 15. TLR-2 and MyD88-Dependent Activation of MAPK and STAT Proteins Regulates Proinflammatory Cytokine Response and Immunity to Experimental Trypanosoma congolense Infection - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 16. A universal role for MyD88 in TLR/IL-1R-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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